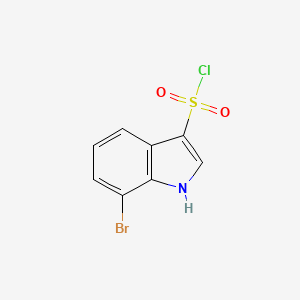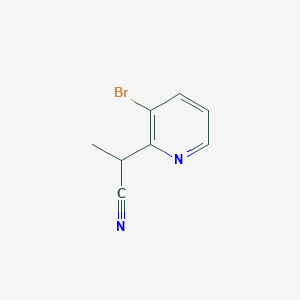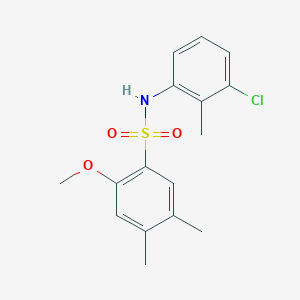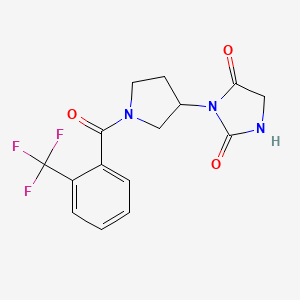![molecular formula C16H18ClF3N2O5 B2678312 Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate CAS No. 306976-51-2](/img/structure/B2678312.png)
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate is a useful research compound. Its molecular formula is C16H18ClF3N2O5 and its molecular weight is 410.77. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Fluoroalanines
Research by Gerus et al. (2000) outlines a process using highly basic tris(diethylamino)-N-methylphosphazene for the fluoromethylation of diethyl N-acetylaminomalonate. This methodology allows the synthesis of fluoro- and difluoroalanine after acidic hydrolysis of the fluoromethylated products, demonstrating the compound's utility in the synthesis of modified amino acids (Gerus, I., Kolomeitsev, A., Kolycheva, M. I., & Kukhar, V., 2000).
Development of Anticancer Intermediates
A study by Xiong et al. (2018) highlights the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate as a crucial intermediate in the development of small molecule anticancer drugs. This compound, due to its nitrogen-containing water-soluble carboxylic acid structure, plays a significant role in the synthesis of kinase inhibitors, underscoring its importance in advancing cancer treatment research (Xiong, H., Duan, Y., Jia, S., Shi, D., Li, Z., & Tang, Q., 2018).
Exciplex Formation Studies
Yuan et al. (1989) focused on the synthesis and exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix. This research explored the interactions of bichromophoric compounds in solid matrices, providing insights into the molecular interactions and fluorescence properties of these compounds (Yuan, H., Guo, R., Zhen, J., Tazuke, S., & Párkányi, C., 1989).
Pyrimidine Derivatives Synthesis
The work of Chattopadhyay et al. (2005) presents a [5+1]-annulation route for the synthesis of quinazoline and fused pyrimidine derivatives, employing β-dicarbonyl compounds like diethyl malonate. This method offers a streamlined approach to creating complex heterocyclic compounds, critical for pharmaceutical development and materials science (Chattopadhyay, S. K., Dey, R., & Biswas, S., 2005).
Fluorescence Studies in Solid State and Solutions
Hagimori et al. (2012) synthesized 6-(4-diethylamino)phenyl-2-oxo-2H-pyran-3-carbonitorile derivatives, showcasing their fluorescence in solid states and solutions. This research underscores the potential applications of these compounds in fields requiring fluorescence-based detection and analysis (Hagimori, M., Mizuyama, N., Yokota, K., Nishimura, Y., Suzuta, M., Tai, C.-K., Wang, B.-C., Wang, S.-L., Shih, T., Wu, K.-D., Huang, Z., Tseng, S.-C., Chen, C.-Y., Lu, J.-W., Wei, H.-H., Kawashima, K., & Kawashima, S., 2012).
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O5/c1-4-26-13(24)15(22-9(3)23,14(25)27-5-2)7-12-11(17)6-10(8-21-12)16(18,19)20/h6,8H,4-5,7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYFBFCAFUWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=N1)C(F)(F)F)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)

![7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B2678231.png)
![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)





![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2678243.png)



![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)